N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide
Description
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Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-16-5-2-4-14(9-16)18(21)20-11-13-8-15(12-19-10-13)17-6-3-7-22-17/h2-10,12H,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWBWLXFZYYTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS. The structure comprises a furan ring, a pyridine moiety, and a methylthio-substituted benzamide group. This unique combination of heterocycles contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to the presence of the furan and pyridine rings, which are known for their bioactive properties.
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 26.0 | Cell cycle arrest |
| HeLa (Cervical) | 14.0 | Inhibition of proliferation |
These findings indicate that the compound has significant potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Evaluation : In another study, the compound was tested against multiple cancer cell lines, revealing that it effectively reduced cell viability in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
